molecular formula C21H16ClIN2O2 B335571 N-(4-benzamido-3-methylphenyl)-2-chloro-5-iodobenzamide

N-(4-benzamido-3-methylphenyl)-2-chloro-5-iodobenzamide

Cat. No.: B335571
M. Wt: 490.7 g/mol
InChI Key: JXYFPHKDGLSEOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-benzamido-3-methylphenyl)-2-chloro-5-iodobenzamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes benzoylamino, methylphenyl, chloro, and iodobenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-benzamido-3-methylphenyl)-2-chloro-5-iodobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride, followed by chlorination and iodination reactions. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Microreactor systems can be employed to optimize reaction kinetics and improve selectivity. These systems allow for precise control over reaction parameters, resulting in higher yields and reduced by-products .

Chemical Reactions Analysis

Types of Reactions

N-(4-benzamido-3-methylphenyl)-2-chloro-5-iodobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and acids or bases for hydrolysis. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of organic solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while hydrolysis can produce benzoic acid derivatives and amines .

Scientific Research Applications

N-(4-benzamido-3-methylphenyl)-2-chloro-5-iodobenzamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and target specific proteins.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-benzamido-3-methylphenyl)-2-chloro-5-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Properties

Molecular Formula

C21H16ClIN2O2

Molecular Weight

490.7 g/mol

IUPAC Name

N-(4-benzamido-3-methylphenyl)-2-chloro-5-iodobenzamide

InChI

InChI=1S/C21H16ClIN2O2/c1-13-11-16(24-21(27)17-12-15(23)7-9-18(17)22)8-10-19(13)25-20(26)14-5-3-2-4-6-14/h2-12H,1H3,(H,24,27)(H,25,26)

InChI Key

JXYFPHKDGLSEOO-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)I)Cl)NC(=O)C3=CC=CC=C3

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)I)Cl)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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